molecular formula C10H10ClFN2O B2394222 (3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide CAS No. 1465335-66-3

(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide

Cat. No.: B2394222
CAS No.: 1465335-66-3
M. Wt: 228.65
InChI Key: OEQAPWLVJZSAQK-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is a chemical compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, a hydroxypropyl group, and a cyanamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3-chloropropanol in the presence of a base, followed by the addition of cyanogen bromide to introduce the cyanamide group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The cyanamide group can be reduced to form primary amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

    Oxidation: Formation of 3-chloro-4-fluorophenyl-(3-oxopropyl)cyanamide.

    Reduction: Formation of 3-chloro-4-fluorophenyl-(3-aminopropyl)cyanamide.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which (3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide exerts its effects involves interactions with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chloro and fluoro substituents may enhance the compound’s binding affinity to certain receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluorophenyl)cyanamide
  • (3-Hydroxypropyl)cyanamide
  • (4-Fluorophenyl)-(3-hydroxypropyl)cyanamide

Uniqueness

(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-9-6-8(2-3-10(9)12)14(7-13)4-1-5-15/h2-3,6,15H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQAPWLVJZSAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCCO)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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